2-(2,2,2-Trifluoroethyl)benzonitrile
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Overview
Description
2-(2,2,2-Trifluoroethyl)benzonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)benzonitrile typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with salicylaldehyde p-tosylhydrazones under copper-catalyzed conditions . This method provides moderate to excellent yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes, including bromination, cyano group replacement, and aminolysis substitution . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can yield trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by copper catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium carbonate.
Substitution: Copper salts such as cuprous chloride and cuprous bromide are frequently used as catalysts.
Major Products:
Oxidation: Trifluoroacetic acid.
Substitution: Various benzofused heterocycles.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 2,2,2-Trifluoroethylamine
Uniqueness: 2-(2,2,2-Trifluoroethyl)benzonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C9H6F3N |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5H2 |
InChI Key |
VOZUHRBBUQYQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)C#N |
Origin of Product |
United States |
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